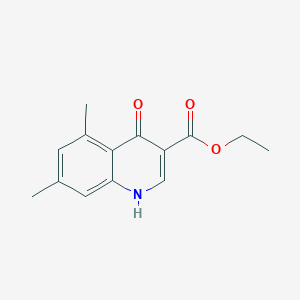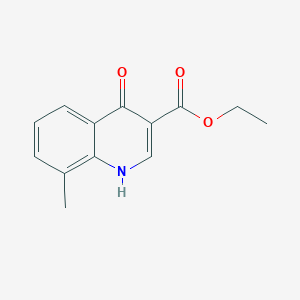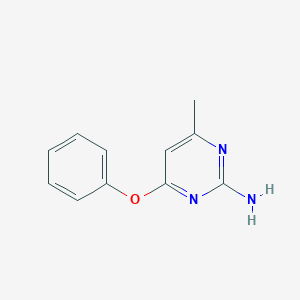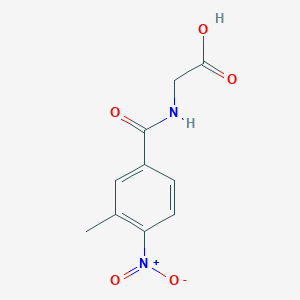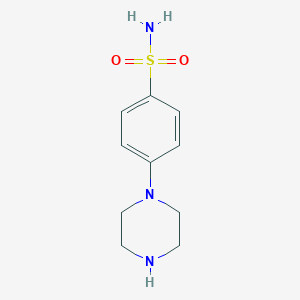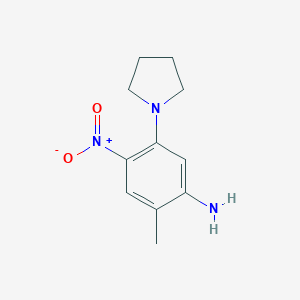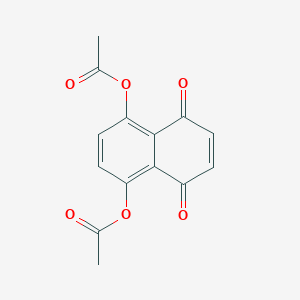
Naphthazarin diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthazarin diacetate is a synthetic compound that has been widely used in scientific research due to its potential applications in various fields. It is a derivative of naphthazarin, which is a natural product found in many plants. Naphthazarin diacetate has been used as a fluorescent probe, a photosensitizer, and a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Naphthazarin diacetate has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for the treatment of cancer. In addition, it has been investigated for its potential as a therapeutic agent for the treatment of bacterial and fungal infections.
Mecanismo De Acción
The mechanism of action of naphthazarin diacetate is not fully understood. However, it is believed to work by disrupting the redox balance in cells. It has been shown to generate reactive oxygen species (ROS) in cells, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids.
Efectos Bioquímicos Y Fisiológicos
Naphthazarin diacetate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and autophagy. It has also been shown to have antibacterial and antifungal activity by disrupting the cell membrane of bacteria and fungi. In addition, it has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of naphthazarin diacetate is its fluorescent properties, which make it a useful tool for imaging and detection. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of naphthazarin diacetate in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer, bacterial and fungal infections. Another area of interest is its use as a fluorescent probe for the detection of metal ions in biological systems. In addition, further research is needed to fully understand its mechanism of action and to optimize its use in experiments.
Conclusion:
In conclusion, naphthazarin diacetate is a synthetic compound that has many potential applications in scientific research. Its fluorescent properties, antibacterial and antifungal activity, and potential as a therapeutic agent make it a promising tool for future research. However, further research is needed to fully understand its mechanism of action and to optimize its use in experiments.
Métodos De Síntesis
The synthesis of naphthazarin diacetate involves the reaction of naphthazarin with acetic anhydride in the presence of a catalyst. The reaction yields naphthazarin diacetate, which is a yellow crystalline solid. The purity of the compound can be improved by recrystallization.
Propiedades
Número CAS |
14569-45-0 |
|---|---|
Nombre del producto |
Naphthazarin diacetate |
Fórmula molecular |
C14H10O6 |
Peso molecular |
274.22 g/mol |
Nombre IUPAC |
(4-acetyloxy-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H10O6/c1-7(15)19-11-5-6-12(20-8(2)16)14-10(18)4-3-9(17)13(11)14/h3-6H,1-2H3 |
Clave InChI |
DEYKOBAZKKDRES-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC(=O)C |
SMILES canónico |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC(=O)C |
Otros números CAS |
14569-45-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






